Methyl 2-bromooctanoate
Description
Significance of Alpha-Bromoesters in Synthetic Organic Chemistry
Alpha-bromoesters, a class of organic compounds characterized by a bromine atom attached to the carbon adjacent to the ester carbonyl group, are of paramount importance in synthetic organic chemistry. researchgate.net Their utility stems from the strategic placement of the bromine atom, which activates the α-carbon for a variety of nucleophilic substitution and condensation reactions. These compounds serve as valuable precursors for creating complex molecules and are fundamental building blocks in numerous synthetic transformations. asianpubs.org
One of the most classic and enduring applications of α-bromoesters is the Reformatsky reaction , first reported by Sergey Nikolaevich Reformatsky in 1887. iitk.ac.inbyjus.com This reaction involves the condensation of an α-haloester with an aldehyde or ketone in the presence of metallic zinc to form β-hydroxy esters. iitk.ac.inbyjus.comlibretexts.org The key to this reaction is the formation of an organozinc reagent, often called a 'Reformatsky enolate', which is less reactive than Grignard or lithium enolates, thus preventing self-condensation with the ester group. libretexts.orgorganic-chemistry.org This method is highly valued for its ability to form carbon-carbon bonds and has been adapted using various metals and conditions, including high-intensity ultrasound to improve yields and reaction times. organic-chemistry.orgnih.govresearchgate.net
Another significant transformation involving α-bromoesters is the Blaise reaction , discovered by Edmond Blaise in 1901. wikipedia.org This reaction couples an α-bromoester with a nitrile using zinc to produce β-ketoesters after hydrolysis of an intermediate metaloimine. wikipedia.orgorganic-chemistry.org Improved procedures for the Blaise reaction, such as using tetrahydrofuran (B95107) (THF) as a solvent and ensuring the slow addition of the α-bromoester, have enhanced its reliability and yield, making it a practical route for complex syntheses. organic-chemistry.orgorganic-chemistry.org
In modern synthetic chemistry, α-bromoesters are employed in a range of advanced, stereoselective reactions. They are key substrates in catalytic asymmetric cross-coupling reactions, such as the nickel-catalyzed Hiyama coupling, which allows for the enantioselective synthesis of valuable α-aryl and α-alkenyl carboxylic acid derivatives. organic-chemistry.orgacs.org Furthermore, the merger of organocatalysis with other activation methods, like photoredox catalysis, has opened new avenues for the use of α-bromoesters. nih.gov In these systems, visible-light photocatalysts can generate highly electrophilic radicals from α-bromoesters, which then couple with transiently formed chiral enamines to achieve highly enantioselective α-alkylation of aldehydes. nih.govnih.govscispace.com
Historical Perspective of Halogenated Fatty Acid Derivatives Research
Research into halogenated fatty acid derivatives has a rich history, driven by their utility as synthetic intermediates and the discovery of naturally occurring halogenated compounds. nih.govresearchgate.net Early foundational work in the late 19th and early 20th centuries established key synthetic methods that remain relevant today.
The Hell-Volhard-Zelinsky reaction is a cornerstone of this field, providing a reliable method for the α-bromination of carboxylic acids using bromine and a catalytic amount of phosphorus or a phosphorus halide. asianpubs.orgresearchgate.net The resulting α-bromo acyl halide can then be readily converted to other derivatives, such as esters like methyl 2-bromooctanoate, by reacting it with an alcohol. fluorine1.ru This reaction's ability to selectively introduce a halogen at the α-position was a significant advancement, enabling the synthesis of a wide array of functionalized molecules. asianpubs.org
The discovery of the Reformatsky reaction in 1887 and the Blaise reaction in 1901 further expanded the synthetic toolkit, demonstrating how α-haloesters could be used to form new carbon-carbon bonds and access important classes of compounds like β-hydroxy esters and β-ketoesters. byjus.comwikipedia.org These reactions highlighted the unique reactivity of organozinc reagents derived from α-haloesters. libretexts.org Early 20th-century studies also explored the reactivity of these halogenated derivatives, for instance, in ammonolysis reactions to prepare α-amino acids. acs.org
The study of halogenated fatty acids also has a biological dimension. While for many years they were primarily viewed as synthetic creations, research, particularly in marine biology, has uncovered over 300 naturally occurring halogenated fatty acids from sources like microorganisms, algae, and marine invertebrates. nih.gov These natural products, containing fluorine, chlorine, or bromine, underscore the diverse and sometimes surprising roles of halogens in biochemistry. nih.govresearchgate.netmdpi.com This convergence of synthetic methodology and natural product discovery continues to fuel interest in the synthesis and properties of halogenated fatty acid derivatives.
Overview of this compound as a Key Synthetic Intermediate
This compound (CAS No. 5445-22-7) is a specific and valuable example of an α-bromoester. theoremchem.comechemi.com It serves as a key intermediate in multi-step synthetic sequences, valued for its well-defined structure and reactivity. Its primary role is to introduce an eight-carbon chain with reactive functionality at the second position.
A prominent example of its application is in the synthesis of 2-fluorooctanoic acid. fluorine1.ru In this process, octanoic acid is first brominated via the Hell-Volhard-Zelinsky reaction and then esterified in a one-pot reaction with methanol (B129727) to yield this compound. fluorine1.ru Subsequently, the bromine atom is displaced by fluorine using a fluoride (B91410) source, and the resulting methyl 2-fluorooctanoate is hydrolyzed to the final acid product. fluorine1.ru This pathway illustrates the compound's utility as a precursor for introducing other halogens or functional groups.
The global demand for this compound is driven by its use as a synthetic intermediate in the production of pharmaceuticals and other specialty chemicals. pmarketresearch.comtheoremchem.com Its physical and chemical properties are well-documented, facilitating its use in various reaction conditions.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5445-22-7 | theoremchem.comechemi.com |
| Molecular Formula | C₉H₁₇BrO₂ | theoremchem.comechemi.com |
| Molecular Weight | 237.13 g/mol | theoremchem.comechemi.com |
| Appearance | Colorless to slight yellow liquid | theoremchem.com |
| Boiling Point | 228 °C | theoremchem.com |
| Density | 1.221 g/cm³ | theoremchem.com |
| Flash Point | 102 °C | theoremchem.com |
| Topological Polar Surface Area | 26.3 Ų | echemi.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromooctanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMQQTUVWBXJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884160 | |
| Record name | Octanoic acid, 2-bromo-, methyl ester | |
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Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-22-7 | |
| Record name | Octanoic acid, 2-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octanoic acid, 2-bromo-, methyl ester | |
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| Record name | Methyl 2-bromooctanoate | |
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| Record name | Octanoic acid, 2-bromo-, methyl ester | |
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| Record name | Octanoic acid, 2-bromo-, methyl ester | |
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| Record name | Methyl 2-bromooctanoate | |
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Synthetic Methodologies for Methyl 2 Bromooctanoate
Established Synthetic Routes
The most prominent and historically significant method for synthesizing α-bromoalkyl esters like Methyl 2-bromooctanoate is through the initial α-bromination of the corresponding carboxylic acid, followed by esterification.
A cornerstone in the synthesis of α-halo acids is the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.com This reaction transforms a carboxylic acid with at least one alpha-hydrogen into an α-halo carboxylic acid. alfa-chemistry.comwikipedia.org The process typically uses bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. alfa-chemistry.comfluorine1.ru The resulting α-bromo acyl bromide is a key intermediate which can then be converted to the desired ester. wikipedia.org
The initial step in this sequence is the α-bromination of octanoic acid. In the Hell-Volhard-Zelinsky reaction, phosphorus tribromide first converts the carboxylic acid into an acyl bromide. wikipedia.org This acyl bromide intermediate can then tautomerize to its enol form. The enol subsequently reacts with bromine at the α-position to yield α-bromo acyl bromide. wikipedia.org This intermediate is more reactive and selective for α-bromination compared to the parent carboxylic acid.
A common laboratory procedure involves heating a suspension of octanoic acid and red phosphorus, to which bromine is added dropwise. fluorine1.ru The red phosphorus reacts with bromine in situ to form the phosphorus tribromide catalyst. fluorine1.ru
Following the α-bromination, the resulting 2-bromooctanoyl bromide can be readily esterified. By quenching the reaction with an alcohol, such as methanol (B129727), instead of water, the corresponding α-bromo ester is formed. wikipedia.org In this step, methanol attacks the electrophilic carbonyl carbon of the acyl bromide, leading to the formation of this compound and hydrogen bromide.
For efficiency, the bromination of octanoic acid and the subsequent esterification are often performed as a one-pot synthesis. fluorine1.ru This approach avoids the isolation of the intermediate 2-bromooctanoic acid or its acyl bromide. In a typical one-pot procedure, after the initial bromination of octanoic acid with bromine and a phosphorus catalyst is complete, methanol is added directly to the reaction mixture. fluorine1.ru The mixture is then typically stirred, sometimes with heating, to drive the esterification to completion. fluorine1.ru This method has been reported to produce this compound in high yields, with one study achieving an average yield of 89%. fluorine1.ru
Table 1: One-Pot Synthesis of this compound via HVZ Reaction
| Step | Reagents | Reaction Conditions | Outcome |
| 1. Bromination | Octanoic acid, Red phosphorus, Bromine | Bromine added dropwise to a heated suspension (80-90°C) of octanoic acid and red phosphorus. Stirred for ~2 hours. fluorine1.ru | Formation of 2-bromooctanoyl bromide intermediate. |
| 2. Esterification | Methanol | Methanol added to the cooled reaction mixture (0°C), stirred overnight at room temperature, then refluxed for 3 hours. fluorine1.ru | Formation of this compound. |
While the classic HVZ reaction using PBr₃ is effective, alternative reagents can be employed to facilitate the initial α-bromination step.
An alternative procedure for the α-bromination of carboxylic acids involves the use of thionyl chloride (SOCl₂) in conjunction with bromine. chemicalbook.comprepchem.com In this method, the carboxylic acid is first converted to its more reactive acyl chloride derivative by treatment with thionyl chloride. chemicalbook.comiitk.ac.in The excess thionyl chloride is often removed by distillation before the addition of bromine. chemicalbook.comprepchem.com
The resulting acyl chloride, much like the acyl bromide in the standard HVZ reaction, readily forms an enol. This enol is then brominated at the α-position upon the addition of liquid bromine. chemicalbook.comiitk.ac.in The reaction mixture is typically heated under reflux to ensure the completion of the bromination. chemicalbook.com Following the formation of the 2-bromooctanoyl chloride, the addition of methanol would yield the final product, this compound. prepchem.com This method provides an alternative to the use of phosphorus-based reagents.
Table 2: Synthesis of α-Bromo Acids using Thionyl Chloride and Bromine
| Step | Reagents | Reaction Conditions |
| 1. Acyl Chloride Formation | Fatty acid, Thionyl chloride | The mixture is stirred and heated (e.g., 50°C). Excess thionyl chloride is removed by distillation. chemicalbook.com |
| 2. Bromination | Bromine | Bromine is added dropwise, and the mixture is stirred under reflux for several hours. chemicalbook.com |
Alternative Bromination Strategies
Optimized Reaction Conditions and Yields
The synthesis of this compound is predominantly achieved through the α-bromination of octanoic acid, followed by esterification. The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for this transformation. wikipedia.orgalfa-chemistry.comlibretexts.org This reaction typically involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus, usually in the form of red phosphorus or phosphorus tribromide (PBr₃). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the formation of an acyl bromide, which readily enolizes, allowing for selective bromination at the alpha-position. libretexts.orglibretexts.org Subsequent reaction with an alcohol, such as methanol, yields the corresponding α-bromo ester. wikipedia.orgopenstax.org
Detailed research provides specific conditions that have been optimized for high yields. A notable one-pot synthesis involves the reaction of octanoic acid with red phosphorus and bromine, followed by the addition of methanol. fluorine1.ru In this procedure, the suspension of octanoic acid and red phosphorus is heated, and bromine is added dropwise while maintaining the temperature below 90°C. fluorine1.ru After further stirring, methanol is added to the cooled mixture, which is then refluxed to complete the esterification, affording pure this compound with an impressive average yield of 89%. fluorine1.ru
Alternative approaches to the precursor, 2-bromooctanoic acid, have also been explored. One such method employs thionyl chloride and bromine in a variation of the HVZ reaction, resulting in a 67% yield of the α-brominated acid, which can then be esterified. chemicalbook.com The optimization of esterification itself has been investigated using catalysts like N-bromosuccinimide (NBS), which has shown high efficiency for alkyl acids like octanoic acid. nih.gov
The following table summarizes various optimized reaction conditions and the resulting yields for the synthesis of this compound or its direct precursor.
| Starting Material | Key Reagents | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Octanoic Acid | Red Phosphorus, Bromine, Methanol | 1. Heat acid and P to 80°C. 2. Add Br₂ (T < 90°C). 3. Stir 2h at 80°C. 4. Add MeOH, then boil for 3h. | This compound | 89% | fluorine1.ru |
| Octanoic Acid | Thionyl Chloride, Bromine | 1. Stir with SOCl₂ at 50°C. 2. Add Br₂ dropwise. 3. Reflux for 6h. | 2-Bromooctanoic Acid | 67% | chemicalbook.com |
| Octanoic Acid | Methanol, N-bromosuccinimide (NBS) (7 mol%) | 70°C, 2 hours | Methyl octanoate (B1194180) (Esterification study) | High Conversion | nih.gov |
Advanced and Emerging Synthetic Approaches
While traditional methods like the HVZ reaction are effective, the field of organic synthesis is continually evolving towards more advanced and efficient methodologies. pmarketresearch.com Innovations in synthetic strategies for compounds like this compound are driven by the need for improved selectivity, higher efficiency, and greater sustainability. digitalpress.blogbeilstein-journals.org These emerging approaches include the development of novel catalytic systems, methods for controlling stereochemistry, and the integration of green chemistry principles to minimize environmental impact.
Catalytic Methods for Alpha-Bromination
The development of novel catalytic systems for α-bromination offers alternatives to the classical phosphorus-based catalysis of the HVZ reaction. These modern methods aim to use more benign catalysts, improve reaction efficiency, and simplify product purification.
One area of research involves heterogeneous catalysis. For instance, silica-supported sodium bicarbonate (NaHCO₃·SiO₂) has been successfully employed as a recyclable, heterogeneous catalyst for the α-bromination of β-ketoesters using N-bromosuccinimide (NBS) as the bromine source. researchgate.net This approach offers mild reaction conditions and easy separation of the catalyst, aligning with green chemistry principles. researchgate.net Although not demonstrated specifically for this compound, the principle is applicable to related carbonyl compounds.
Transition metal catalysis also presents promising alternatives. Copper(II) bromide has been shown to catalyze the direct α-amination of esters, a transformation that is proposed to proceed through an in-situ generated α-bromo ester intermediate. organic-chemistry.org This suggests the potential of copper catalysts to directly facilitate the α-bromination of esters like methyl octanoate.
| Substrate Type | Catalytic System | Brominating Agent | Key Advantages | Reference |
|---|---|---|---|---|
| β-Ketoesters | Silica-supported NaHCO₃ (Heterogeneous) | N-bromosuccinimide (NBS) | Environmentally benign, reusable catalyst, mild conditions | researchgate.net |
| Esters, Ketones, Aldehydes | Copper(II) bromide (Proposed intermediate) | - (Used for α-amination) | Potential for direct catalytic α-bromination of esters | organic-chemistry.org |
| Carboxylic Acids | Phosphorus Tribromide (PBr₃) (Classic HVZ) | Bromine (Br₂) | Well-established, reliable method | wikipedia.orglibretexts.org |
Stereoselective Synthesis of Enantiomeric Forms
This compound possesses a chiral center at the α-carbon. Standard synthetic routes like the HVZ reaction yield a racemic mixture, as they proceed through a planar enol or enolate intermediate that can be attacked from either face with equal probability. libretexts.org The synthesis of specific enantiomers ((R)- or (S)-methyl 2-bromooctanoate) requires advanced stereoselective methods, which are crucial for applications in pharmaceuticals and life sciences.
One effective strategy involves the use of chiral auxiliaries. Optically active 2-bromoalkanoic acids have been synthesized with high enantiomeric excess (up to 95% e.e.) via the diastereoselective bromination of chiral silyl (B83357) ketene (B1206846) acetals. researchgate.net These acetals, often derived from readily available chiral molecules like carbohydrates, guide the incoming bromine to one face of the molecule, leading to a predominance of one stereoisomer. researchgate.net
Chiral phase-transfer catalysis (PTC) represents another powerful tool for asymmetric synthesis. beilstein-journals.orgresearchgate.net This technique uses a chiral catalyst, such as a derivative of a cinchona alkaloid, to form a chiral ion pair with the enolate of the substrate. beilstein-journals.org This chiral environment dictates the direction of the electrophilic attack by the brominating agent. While achieving high enantioselectivity in α-bromination reactions has proven to be more challenging compared to α-fluorination or α-chlorination, it remains an active area of research. beilstein-journals.org
| Methodology | Chiral Source | Substrate | Achieved Selectivity | Reference |
|---|---|---|---|---|
| Diastereoselective Halogenation | Chiral silyl ketene acetals (from α-D-glucofuranose) | Alkanoic acids | Up to 95% e.e. for (S)-2-bromoalkanoic acids | researchgate.net |
| Asymmetric Phase-Transfer Catalysis (PTC) | Chiral Cinchona alkaloid-based catalysts | Prochiral nucleophiles (e.g., β-ketoesters) | High enantioselectivity reported for α-chlorination; α-bromination is more challenging | beilstein-journals.org |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is aimed at creating more sustainable and environmentally friendly processes. scienceinschool.org This involves optimizing reactions to reduce waste, minimize energy consumption, and use less hazardous materials. scienceinschool.orgwjpmr.com
Key strategies for a "greener" synthesis include:
Catalysis: The use of efficient and recyclable catalysts, particularly heterogeneous catalysts like the aforementioned silica-supported systems, minimizes waste and simplifies processes. researchgate.net
Alternative Reagents: Replacing hazardous reagents is a primary goal. Using N-bromosuccinimide (NBS) as a brominating agent can be preferable to handling elemental bromine. researchgate.net
Solvent Selection: Traditional organic solvents like dichloromethane (B109758) and benzene (B151609) are often replaced with "greener" alternatives. scielo.br Studies have shown that solvents like acetonitrile (B52724) can offer a good balance between reaction efficiency and environmental impact. scielo.br The ultimate goal is to move towards solvent-free reaction conditions, which significantly reduces waste and potential for environmental contamination. rsc.org
Energy Efficiency: Optimizing reactions to run at lower temperatures (e.g., room temperature instead of reflux) or for shorter durations can lead to significant energy savings. scielo.br For example, an oxidative coupling reaction was optimized to run for 4 hours at room temperature instead of 20 hours under reflux, improving its green profile. scielo.br
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This encourages the development of addition reactions and catalytic cycles over stoichiometric reactions that generate significant byproducts.
Reactivity and Reaction Mechanisms of Methyl 2 Bromooctanoate
Elimination Reactions
Elimination reactions of alkyl halides are fundamental processes for the synthesis of alkenes. In the case of Methyl 2-bromooctanoate, elimination of hydrogen bromide (HBr) leads to the formation of unsaturated esters. These reactions can proceed through different mechanistic pathways, primarily the E1 and E2 mechanisms.
The E1 (Elimination, Unimolecular) mechanism is a two-step process that begins with the rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.org A base then abstracts a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond. libretexts.orgmasterorganicchemistry.com
For this compound, a secondary alkyl halide, the E1 pathway would involve the following steps:
Formation of a Carbocation: The carbon-bromine bond breaks, and the bromide ion departs, resulting in a secondary carbocation at the α-position. This is the slowest step of the reaction. libretexts.org
Deprotonation: A weak base removes a proton from the β-carbon (C3), and the electrons from the C-H bond form a π-bond between the α and β carbons.
E1 reactions are typically favored by conditions that stabilize the carbocation intermediate, such as the use of polar protic solvents, and are often in competition with SN1 substitution reactions. masterorganicchemistry.comvedantu.com They are more common for tertiary alkyl halides due to the greater stability of tertiary carbocations. lumenlearning.com For secondary substrates like this compound, the E1 mechanism is generally less favored than the E2 mechanism, especially when a strong base is used. vedantu.comlumenlearning.com
The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step reaction where a base abstracts a proton from the β-carbon at the same time as the leaving group departs from the α-carbon. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com
This mechanism has a specific stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. pressbooks.pub This alignment allows for the smooth overlap of orbitals in the transition state to form the new π-bond. pressbooks.pub
The E2 elimination of HBr from this compound is a synthetically useful method for preparing α,β-unsaturated esters. The driving force for this reaction is the formation of a thermodynamically stable conjugated system where the new carbon-carbon double bond is in conjugation with the carbonyl group of the ester. youtube.com
When this compound is treated with a base, it undergoes dehydrobromination to yield Methyl 2-octenoate. Due to the requirement for an anti-periplanar transition state, the reaction can be stereoselective. The elimination typically follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. pressbooks.pub In this case, the formation of Methyl (E)-2-octenoate is generally favored over the (Z)-isomer to minimize steric strain in the transition state. youtube.com
The reaction can be summarized as follows:
Reactant: this compound
Reagent: A non-nucleophilic, strong base (e.g., DBU, DBN) or a hindered base like potassium tert-butoxide.
Product: Methyl (E)-2-octenoate medchemexpress.comnih.gov
Secondary alkyl halides like this compound can undergo both E2 elimination and SN2 (Substitution, Nucleophilic, Bimolecular) reactions, often leading to a mixture of products. sparknotes.comkhanacademy.org The outcome of this competition is influenced by several factors. nih.gov
Factors Influencing E2 vs. SN2 Pathways:
| Factor | Favors E2 Elimination | Favors SN2 Substitution | Rationale |
| Base/Nucleophile | Strong, sterically hindered base (e.g., K-OtBu, DBU) | Strong, non-hindered nucleophile (e.g., I⁻, RS⁻) | Sterically bulky bases can more easily access the peripheral β-hydrogen for elimination than the sterically shielded α-carbon for substitution. pressbooks.pubchemistrysteps.com |
| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Steric hindrance around the α-carbon increases, disfavoring the backside attack required for SN2. youtube.commasterorganicchemistry.com |
| Solvent | Polar protic solvents can favor E2 | Polar aprotic solvents (e.g., DMSO, acetone) | Polar aprotic solvents enhance the nucleophilicity of anions, favoring SN2. youtube.com |
| Temperature | Higher temperatures | Lower temperatures | Elimination reactions have a higher activation energy and benefit more from increased temperature due to a greater increase in entropy. |
For this compound, using a strong, bulky base like potassium tert-butoxide (K-OtBu) at an elevated temperature would favor the formation of the elimination product, Methyl 2-octenoate. Conversely, using a good nucleophile that is a weaker base, such as sodium iodide in acetone, would favor the SN2 substitution product.
E2 Mechanisms
Organometallic Reactions
The carbonyl group of this compound is an electrophilic center that can react with organometallic reagents.
Grignard reagents (R-MgX) are potent nucleophiles and strong bases that readily react with esters. leah4sci.com The reaction of an ester with a Grignard reagent typically involves the addition of two equivalents of the organometallic compound to produce a tertiary alcohol. masterorganicchemistry.comchemistrysteps.com
The mechanism proceeds in two stages:
First Addition-Elimination: The Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide group (-OCH₃) as a leaving group to form a ketone. udel.eduwvu.edu
Second Addition: The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second molecule of the Grignard reagent. chemistrysteps.com This second nucleophilic addition leads to another tetrahedral intermediate, an alkoxide.
Protonation: An acidic workup in a separate step protonates the alkoxide to yield the final tertiary alcohol product. wvu.edu
It is important to note that Grignard reagents are also strong bases and can participate in side reactions. With α-halo esters, there is a possibility of the Grignard reagent acting as a reducing agent or promoting other pathways. acs.org In some cases, with the use of specific catalysts like iron salts, cross-coupling reactions can occur to form α-arylalkanoates. kyoto-u.ac.jp However, the predominant reaction with simple Grignard reagents is the double addition to the carbonyl group.
Coupling Reactions (e.g., Nickel-Catalyzed Cross-Couplings)
This compound, as an α-bromo ester, can participate in nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds. A prominent example is the cross-electrophile coupling, a powerful method that joins two different electrophiles under reducing conditions. oaes.cc This approach avoids the need for pre-formed, often sensitive, organometallic nucleophiles. nih.govnih.gov
In a typical reaction, this compound (an alkyl electrophile) can be coupled with an aryl halide (an aryl electrophile) in the presence of a nickel catalyst and a stoichiometric reductant, such as zinc or manganese metal. oaes.ccillinois.edu These reactions are known for their high functional group tolerance, allowing for the coupling of substrates bearing esters, ketones, and other sensitive moieties. researchgate.netnih.gov
The mechanism for these couplings is complex and often involves radical intermediates. nih.gov A widely accepted pathway for the coupling of an aryl halide and an alkyl halide involves a radical-chain process:
Catalyst Activation : A Ni(II) precatalyst is reduced by a metal reductant (e.g., Zn) to a catalytically active Ni(0) species.
Oxidative Addition : The Ni(0) complex selectively reacts with the more reactive electrophile, typically the aryl halide, via oxidative addition to form an arylnickel(II) intermediate. nih.gov
Radical Generation : The alkyl halide (this compound) is converted into an alkyl radical. This can occur through various pathways, including interaction with the nickel center or via a photoredox catalyst in dual catalytic systems. oaes.cc
Radical Capture : The arylnickel(II) intermediate traps the newly formed alkyl radical, generating a high-valent Ni(III) or Ni(IV) species.
Reductive Elimination : This intermediate rapidly undergoes reductive elimination to form the final cross-coupled product, forging a new C(sp²)–C(sp³) bond and regenerating a Ni(I) or Ni(II) species that continues the catalytic cycle. nih.gov
This methodology provides a direct route to α-aryl octanoic acid esters, which are valuable structures in medicinal chemistry and materials science.
Reactions Involving the Ester Functional Group
The methyl ester portion of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other important functional groups like carboxylic acids, different esters, and amides.
Hydrolysis is the cleavage of the ester back to its constituent carboxylic acid and alcohol, in this case, 2-Bromooctanoic acid and methanol (B129727). study.com This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium reaction, essentially the reverse of Fischer esterification. chemguide.co.ukucoz.com The reaction is typically performed by heating the ester in water with a strong acid catalyst (e.g., H₂SO₄ or HCl). To drive the equilibrium toward the carboxylic acid product, a large excess of water is used. chemguide.co.uk The mechanism involves several steps:
Protonation of the ester's carbonyl oxygen by the acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon towards nucleophilic attack. chemguide.co.uklibretexts.org
Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.
A series of proton transfers occurs, resulting in a protonated methanol moiety.
Elimination of methanol as a neutral leaving group and regeneration of the protonated carbonyl.
Deprotonation of the carbonyl by water to yield the final 2-Bromooctanoic acid and regenerate the acid catalyst. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification) : This method is irreversible and generally more efficient than acid-catalyzed hydrolysis. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The mechanism proceeds via nucleophilic acyl substitution:
A hydroxide ion (⁻OH) acts as the nucleophile, directly attacking the ester's carbonyl carbon.
This forms a tetrahedral intermediate with a negative charge on the oxygen.
The intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃) as the leaving group.
In the final, irreversible step, the highly basic methoxide ion deprotonates the newly formed 2-Bromooctanoic acid to yield a carboxylate salt and methanol.
An acidic workup is required in a separate step to protonate the carboxylate salt and furnish the neutral 2-Bromooctanoic acid.
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.comwikipedia.org For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) to produce Ethyl 2-bromooctanoate and methanol. This reaction is also an equilibrium process and can be catalyzed by both acids and bases. masterorganicchemistry.comwikipedia.org To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent. masterorganicchemistry.comyoutube.com
Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.orgresearchgate.net It involves protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of the original alcohol (methanol). masterorganicchemistry.comyoutube.com
Base-Catalyzed Transesterification : This process is initiated by a strong base deprotonating the reactant alcohol to form a more potent nucleophile, the alkoxide ion (e.g., ethoxide from ethanol). srsintl.comyoutube.com The mechanism follows a two-step addition-elimination pathway:
The alkoxide ion attacks the carbonyl carbon of this compound to form a tetrahedral intermediate. srsintl.comyoutube.com
The intermediate collapses, eliminating the original methoxide ion to form the new ester. youtube.comyoutube.com
Aminolysis is the reaction of an ester with an amine to form an amide. When this compound reacts with a primary or secondary amine, it yields an N-substituted 2-bromooctanamide. This reaction is particularly relevant in the context of peptide synthesis, where the amine nucleophile can be an amino acid or a peptide. In this scenario, the amino group of an amino acid ester attacks the carbonyl carbon of this compound, forming a new amide (peptide) bond.
The reaction proceeds through a nucleophilic acyl substitution mechanism, similar to hydrolysis and transesterification. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form the stable amide product.
While simple methyl esters can be somewhat unreactive towards aminolysis, the use of α-bromo esters as acylating agents is a known transformation. This reaction allows for the attachment of the 2-bromooctanoyl group to the N-terminus of a peptide chain. The resulting N-(2-bromooctanoyl) peptide could then be further modified, for instance, by substituting the bromine atom to introduce other functionalities. researchgate.net
Methyl 2 Bromooctanoate As a Building Block in Complex Molecular Synthesis
Precursor to Fluorinated Compounds
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Methyl 2-bromooctanoate serves as a key starting material for the synthesis of select fluorinated organic compounds.
Synthesis of 2-Fluorooctanoic Acid
A direct application of this compound is in the synthesis of 2-fluorooctanoic acid. This transformation is part of a three-step reaction sequence that begins with the alpha-bromination of octanoic acid, followed by esterification to yield this compound. The subsequent step involves a nucleophilic substitution reaction where the bromine atom is displaced by a fluoride (B91410) ion. This halogen exchange reaction is a common method for the introduction of fluorine into organic molecules. The final step is the hydrolysis of the methyl ester to afford the desired 2-fluorooctanoic acid.
This synthetic route highlights the utility of this compound as a key intermediate, facilitating the specific placement of a fluorine atom at the C-2 position of the octanoic acid backbone.
Development of Fluoro-organic Compounds
While specific examples detailing the use of this compound for the synthesis of other fluoro-organic compounds are not extensively documented in publicly available literature, the principles of organic synthesis suggest its potential as a precursor. The reactivity of the alpha-bromo group allows for nucleophilic fluorination reactions using various fluoride sources. Reagents such as potassium fluoride, often in the presence of a phase-transfer catalyst, or other nucleophilic fluorinating agents could potentially be employed to convert this compound into methyl 2-fluorooctanoate. This intermediate can then be further elaborated to generate a range of fluoro-organic molecules. The specific reaction conditions would need to be optimized to achieve the desired transformation efficiently.
Role in Pharmaceutical and Agrochemical Synthesis
The structural motifs present in many pharmaceutical and agrochemical agents are often assembled using versatile building blocks. Alpha-bromo esters, like this compound, are known to be useful intermediates in the synthesis of such bioactive molecules.
Intermediates for Bioactive Molecules
Due to its chemical reactivity, this compound can be used to introduce an eight-carbon chain with a functional group at the second position into a larger molecule. The bromine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This allows for the construction of diverse molecular architectures that are often found in biologically active compounds. While specific examples of marketed drugs or agrochemicals derived directly from this compound are not readily found in the literature, its role as a potential intermediate is inferred from its chemical functionality, which is common in the synthesis of complex organic molecules.
Synthesis of Specific Drug Candidates (e.g., YS-121 precursor)
There is no publicly available scientific literature that directly links this compound to the synthesis of the specific drug candidate YS-121. The synthesis pathways of proprietary drug candidates are often not disclosed in detail. However, based on the general reactivity of alpha-bromo esters, it is conceivable that a compound like this compound could be used in the early stages of a multi-step synthesis to introduce a specific alkyl chain into a more complex molecular scaffold. This would typically involve a nucleophilic substitution reaction where the octanoate (B1194180) moiety is attached to a core part of the target molecule.
Contribution to Specialty Chemicals and Materials Science
The unique properties of functionalized long-chain esters make them valuable in the field of specialty chemicals and materials science. These applications can range from the synthesis of novel polymers to the formulation of specialized lubricants and coatings.
The presence of the bromine atom in this compound provides a handle for further chemical modification, allowing for its incorporation into larger molecular structures. For instance, it could potentially be used as an initiator or a functional comonomer in controlled radical polymerization techniques, leading to the formation of polymers with tailored properties. The long alkyl chain of the octanoate moiety can impart flexibility and hydrophobicity to the resulting materials. While specific industrial applications of this compound in this sector are not widely reported, its chemical nature suggests its potential utility in the development of new materials with specific functionalities.
Fragrance Production
While not typically used as a fragrance component itself, this compound can serve as a precursor in the synthesis of fragrance molecules. The ester group, common in many synthetic fragrances, often imparts fruity and floral notes. The reactivity of the alpha-bromo position allows for the introduction of the octanoate chain into various molecular scaffolds, which can then be further modified to produce compounds with desired olfactory properties. For instance, the substitution of the bromine with a nucleophile can lead to the formation of more complex esters or other functional groups that are integral to the structure of many synthetic fragrances.
The general strategy involves the use of this compound as an alkylating agent to introduce the C8 ester chain onto a molecule that forms the core of the desired fragrance. Subsequent chemical transformations can then be performed to arrive at the final fragrance compound.
Table 1: Potential Fragrance Precursor Reactions using this compound
| Reactant | Reagent | Product Type | Potential Fragrance Profile |
| Phenol | Base (e.g., K₂CO₃) | Aryl ether of methyl 2-hydroxyoctanoate | Floral, herbaceous |
| Carboxylic acid | Base (e.g., Et₃N) | Diester | Fruity, sweet |
| Amine | - | β-amino ester | Can be a precursor to various scents |
Advanced Materials Precursors
A significant application of this compound is in the field of polymer chemistry, specifically as an initiator for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). nih.govresearchgate.net ATRP allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. rsc.org The carbon-bromine bond in this compound is sufficiently weak to be homolytically cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a radical that initiates polymerization. rsc.org
The use of this compound as an initiator results in the incorporation of the methyl octanoate group at the terminus of the polymer chain. This can be advantageous for tailoring the properties of the resulting polymer, such as its solubility, thermal stability, and surface properties. For example, polymers initiated with this compound can be grafted onto surfaces to create polymer brushes for applications in surface modification. nih.govmdpi.comcmu.edu
Table 2: Components of an ATRP Reaction Initiated by this compound
| Component | Example | Function |
| Monomer | Styrene, Methyl methacrylate | Building block of the polymer chain |
| Initiator | This compound | Source of the initial radical and determines one end-group of the polymer |
| Catalyst | Copper(I) bromide (CuBr) | Activates the initiator by abstracting the bromine atom |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper catalyst and tunes its reactivity |
| Solvent | Toluene, Anisole | Dissolves the reaction components |
Synthesis of Chiral Compounds and Amino Acid Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. This compound can be employed as a prochiral substrate in asymmetric synthesis to generate chiral molecules with high stereoselectivity.
Asymmetric Synthesis Applications
One of the key strategies in asymmetric synthesis is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a stereoselective reaction. In the context of this compound, a chiral auxiliary-derived enolate can be alkylated to introduce the octanoate chain in a diastereoselective manner. rsc.org Subsequent removal of the chiral auxiliary yields an enantiomerically enriched product.
Various chiral auxiliaries, such as Evans' oxazolidinones, have been successfully employed in the asymmetric alkylation of enolates. rsc.orgnih.gov The choice of the chiral auxiliary and reaction conditions can influence the stereochemical outcome of the reaction, allowing for the selective synthesis of either enantiomer of the desired product.
Table 3: Examples of Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Class of Compound | Typical Reaction |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Evans' Auxiliary | Diastereoselective enolate alkylation |
| (S)-(-)-2-(Methoxymethyl)pyrrolidine | SAMP/RAMP Auxiliary | Diastereoselective alkylation of hydrazones |
| Pseudoephedrine | Amino alcohol | Diastereoselective enolate alkylation |
Preparation of Conformationally Restrained Peptides
The biological activity of peptides is often dictated by their three-dimensional conformation. nih.govnih.gov The introduction of non-natural amino acids with bulky or conformationally restricting side chains is a powerful strategy to control the secondary structure of peptides. nih.gov this compound can serve as a starting material for the synthesis of such non-natural amino acids.
The synthesis typically involves the alkylation of an amino acid precursor with this compound. For example, the alkylation of the enolate of a protected glycine (B1666218) derivative can introduce the 2-octanoate side chain, leading to the formation of a non-natural amino acid. pressbooks.publibretexts.orglibretexts.org After deprotection, this novel amino acid, with its long, flexible alkyl chain, can be incorporated into a peptide sequence. The steric bulk and hydrophobic nature of the octyl side chain can restrict the conformational freedom of the peptide backbone, potentially stabilizing specific secondary structures like β-turns or helices. nih.gov
Table 4: Potential Non-Natural Amino Acids Derived from this compound
| Amino Acid Precursor | Resulting Non-Natural Amino Acid | Potential Conformational Effect |
| Glycine | 2-Amino-3-carboxydecanoic acid | Introduction of a long, flexible side chain to induce turns |
| Alanine | 2-Amino-3-carboxy-3-methyldecanoic acid | Increased steric hindrance to restrict backbone rotation |
| Aspartic Acid | 2-Amino-3,4-dicarboxydecanoic acid | Introduction of a functionalized, bulky side chain |
Spectroscopic Characterization and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of Methyl 2-bromooctanoate, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR for Structural Elucidation and Purity Assessment
Proton NMR (¹H NMR) is utilized to determine the structure and assess the purity of this compound by analyzing the chemical environment of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The methine proton (CH-Br) at the C2 position is significantly deshielded by the adjacent electronegative bromine atom and the ester group, causing its signal to appear downfield. The methyl protons of the ester group (-OCH₃) typically appear as a sharp singlet. The protons of the long alkyl chain (hexyl group) produce a series of multiplets, with the terminal methyl group appearing as a triplet at the most upfield position.
The purity of a sample can be assessed by the integration of these signals, which should correspond to the number of protons in each environment, and by the absence of peaks corresponding to impurities, such as residual starting materials like 2-bromooctanoic acid or methanol (B129727).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (C8) | ~0.9 | Triplet (t) | 3H |
| (CH₂)₄ (C4-C7) | ~1.2-1.5 | Multiplet (m) | 8H |
| CH₂ (C3) | ~1.9-2.1 | Multiplet (m) | 2H |
| OCH₃ (Ester) | ~3.7 | Singlet (s) | 3H |
| CHBr (C2) | ~4.2 | Triplet (t) | 1H |
¹³C NMR for Carbon Backbone Analysis
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound gives a distinct signal. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield. openstax.org The carbon atom bonded to the bromine (C2) also shows a significant downfield shift. docbrown.info The carbon of the methoxy group (-OCH₃) and the carbons of the alkyl chain appear at characteristic upfield positions. openstax.orglibretexts.org This technique is crucial for confirming the presence of all nine carbon atoms and their respective chemical environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (C1) | ~170 |
| CHBr (C2) | ~45-50 |
| OCH₃ | ~52 |
| CH₂ (C3) | ~35 |
| Alkyl Chain (C4-C7) | ~22-31 |
| CH₃ (C8) | ~14 |
NMR in Reaction Monitoring and Byproduct Identification
NMR spectroscopy is a powerful method for real-time monitoring of the synthesis of this compound, typically formed via the esterification of 2-bromooctanoic acid with methanol. nih.gov By acquiring ¹H NMR spectra of the reaction mixture over time, the progress of the reaction can be followed quantitatively. oxinst.com
Key spectral changes that indicate the conversion of the starting material to the product include:
The disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH) of 2-bromooctanoic acid.
The appearance and increase in the intensity of the sharp singlet for the methyl ester protons (-OCH₃) of the product around 3.7 ppm. oxinst.com
This non-invasive monitoring allows for the determination of reaction kinetics and the optimization of reaction conditions. It also aids in the identification of any potential byproducts or intermediates that may form during the synthesis.
Mass Spectrometry (MS) Techniques
Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound and to analyze its purity, particularly in complex mixtures.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₉H₁₇BrO₂), the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. docbrown.info
Calculating the theoretical monoisotopic mass and comparing it to the experimentally determined value from HRMS confirms the identity of the compound.
Formula: C₉H₁₇⁷⁹BrO₂
Calculated Monoisotopic Mass: 236.0412 u
Formula: C₉H₁₇⁸¹BrO₂
Calculated Monoisotopic Mass: 238.0391 u
Confirmation of these accurate masses provides strong evidence for the elemental composition of the synthesized molecule.
GC-MS for Mixture Analysis and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. docbrown.info It is highly effective for assessing the purity of this compound and identifying volatile impurities. The sample is first vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. For this compound, characteristic fragmentation patterns would include:
The molecular ion peaks ([M]⁺ and [M+2]⁺).
Loss of a methoxy radical (•OCH₃), resulting in [M-31]⁺ peaks.
Loss of a methoxycarbonyl radical (•COOCH₃), resulting in [M-59]⁺ peaks.
Cleavage of the carbon-bromine bond, leading to a [M-Br]⁺ fragment. docbrown.info
Further fragmentation of the alkyl chain. libretexts.org
This technique allows for the confident identification of the main compound and the detection and identification of any co-eluting impurities, making it an essential tool for quality control.
Chromatographic Techniques
Chromatographic techniques are fundamental in the analysis and purification of this compound, enabling researchers to assess its purity, separate its isomers, and isolate it from reaction mixtures. Gas chromatography and column chromatography are two of the most employed methods for these purposes.
Gas Chromatography (GC) for Purity and Isomer Separation
Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. For this compound, GC is particularly useful for determining the purity of a sample and for separating its stereoisomers.
The assessment of purity is often carried out using a GC system equipped with a Flame Ionization Detector (FID), which is sensitive to organic compounds. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times. The purity of a this compound sample can be determined by the relative area of its corresponding peak in the chromatogram.
A significant application of GC in the study of this compound is the separation of its enantiomers. Since enantiomers have identical physical properties, their separation requires a chiral stationary phase (CSP). Modified cyclodextrins are commonly used as chiral selectors in the stationary phase for the separation of various chiral compounds, including esters. gcms.cznih.gov The differential interaction between the enantiomers of this compound and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
A representative set of conditions for the chiral GC analysis of a related compound, which can be adapted for this compound, is detailed in the table below.
Table 1: Representative Gas Chromatography (GC) Parameters for Chiral Separation
| Parameter | Value |
| Column Type | Capillary column with a chiral stationary phase (e.g., modified β-cyclodextrin) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Isothermal or gradient, e.g., starting at 100°C, holding for a set time, then ramping to a higher temperature. A specific isothermal example for a related compound is 178°C. oup.com |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
The resulting chromatogram would ideally show two well-resolved peaks, each corresponding to one of the enantiomers of this compound. The ratio of the areas of these two peaks provides the enantiomeric excess (ee) of the sample. The development and validation of such GC-FID methods are crucial for accurate quantitative analysis. jppres.comnih.gov
Column Chromatography for Purification
Column chromatography is a preparative technique used to purify chemical compounds from mixtures. uvic.caorgchemboulder.com For this compound, it is an essential step to remove impurities, such as unreacted starting materials, byproducts, or solvents from the synthesis process. The principle of separation is based on the differential adsorption of the components of the mixture to a solid stationary phase as a liquid mobile phase passes through it. khanacademy.org
Silica gel (SiO₂) is the most commonly used stationary phase for the purification of moderately polar compounds like esters. column-chromatography.comteledynelabs.com The separation occurs based on the polarity of the compounds. Since silica gel is a polar adsorbent, non-polar compounds will elute first, followed by compounds of increasing polarity.
The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system with the appropriate polarity is selected to ensure that the different components of the mixture have varying affinities for the stationary phase. For the purification of fatty acid methyl esters, which are structurally similar to this compound, mixtures of non-polar and moderately polar solvents are typically employed. Common mobile phase systems include mixtures of hexane and diethyl ether or hexane and ethyl acetate. gerli.com The polarity of the eluent can be gradually increased during the chromatography (gradient elution) to effectively separate compounds with a wide range of polarities.
A typical procedure for the column chromatography purification of this compound would involve the following steps:
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
Sample Loading: The crude this compound is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the silica gel bed.
Elution: The mobile phase is passed through the column. The elution may start with a low polarity solvent (e.g., a high percentage of hexane in a hexane/ethyl acetate mixture) and the polarity can be gradually increased.
Fraction Collection: The eluent is collected in a series of fractions.
Analysis: Each fraction is analyzed, typically by Thin-Layer Chromatography (TLC), to determine which fractions contain the purified this compound.
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
The table below provides a general guide for selecting a mobile phase for the purification of a moderately polar ester like this compound on a silica gel column.
Table 2: General Mobile Phase Systems for Silica Gel Column Chromatography of Esters
| Solvent System | Polarity | Typical Application |
| Hexane / Diethyl Ether | Low to Medium | Elution of less polar to moderately polar compounds. The ratio is adjusted to optimize separation. |
| Hexane / Ethyl Acetate | Low to Medium | A common and versatile system for a wide range of compounds, including esters. The polarity is controlled by the ratio of the two solvents. |
| Dichloromethane (B109758) / Hexane | Low to Medium | Can be used for compounds that are not well-separated with ether or acetate-based systems. |
The successful application of column chromatography ensures the high purity of this compound, which is essential for its subsequent use in research and synthesis.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 2-bromooctanoate, DFT could provide significant insights into its reactivity and the mechanisms of reactions in which it participates.
Investigation of Reaction Mechanisms and Transition States
In the context of this compound, which is often used in nucleophilic substitution reactions, DFT calculations would be invaluable for elucidating reaction pathways. For instance, in a reaction with a nucleophile, calculations could determine whether the reaction proceeds via an SN1 or SN2 mechanism. This would involve locating the transition state structures and calculating their energies. The geometry of the transition state and the activation energy barrier would offer a detailed picture of the reaction kinetics.
Table 1: Hypothetical DFT Data for a Nucleophilic Substitution Reaction of this compound
| Parameter | SN1 Pathway | SN2 Pathway |
| Intermediate | Carbocation | Pentavalent Carbon |
| Transition State Energy (kcal/mol) | Data Not Available | Data Not Available |
| Activation Energy (kcal/mol) | Data Not Available | Data Not Available |
| Reaction Enthalpy (kcal/mol) | Data Not Available | Data Not Available |
This table illustrates the type of data that could be generated from DFT studies. Currently, no such data has been published for this compound.
Analysis of Electronic Structure and Reactivity
DFT can be employed to analyze the electronic properties of this compound, which are crucial for understanding its reactivity. Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. Furthermore, mapping the electrostatic potential (ESP) would visualize the charge distribution and identify electron-rich and electron-deficient sites. Reactivity descriptors, such as Fukui functions, could also be calculated to predict the most likely sites for various types of chemical reactions.
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations offer a way to study the physical movements of atoms and molecules. These methods could provide a deeper understanding of the conformational behavior of this compound and its interactions with other molecules.
Conformational Analysis
The flexible octyl chain of this compound can adopt numerous conformations. Molecular mechanics or DFT-based conformational searches could identify the lowest energy (most stable) conformers. Understanding the preferred three-dimensional structure is essential as it can influence the molecule's physical properties and its reactivity. A potential energy surface scan around key rotatable bonds would reveal the energy barriers between different conformations.
Table 2: Potential Conformational Analysis Data for this compound
| Dihedral Angle | Relative Energy (kcal/mol) | Population (%) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
This table represents a potential output from a conformational analysis study, which is currently not available for this compound.
Ligand-Binding Studies (e.g., in metal complexes if relevant)
While not a primary application, if this compound were to act as a ligand in a metal complex, molecular modeling could be used to study its binding mode and affinity. Docking simulations could predict the preferred orientation of the molecule within a receptor's binding site. Molecular dynamics simulations could then be used to study the stability of the resulting complex and the nature of the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the binding.
Applications in Biochemical and Biological Research
Use as Biochemical Probes or Inhibitors
The structural similarity of 2-bromooctanoate to natural fatty acids allows it to interact with enzymes involved in lipid metabolism, often leading to potent and specific inhibition. This makes it a useful probe for elucidating the roles of these enzymes in cellular processes.
2-Bromooctanoic acid is a well-documented inhibitor of mitochondrial fatty acid β-oxidation. nih.govsigmaaldrich.com Studies using rat liver mitochondria have shown that its inhibitory action is highly specific. nih.gov The compound itself is not the direct inhibitor; instead, it is activated within the mitochondria. nih.gov
The process begins with the conversion of 2-bromooctanoate into its coenzyme A (CoA) derivative, 2-bromooctanoyl-CoA. This molecule then enters the β-oxidation spiral, where it is a substrate for the initial enzymes in the pathway. nih.govsigmaaldrich.com However, the cycle is halted when 2-bromo-3-ketooctanoyl-CoA is formed. This α-haloketone is a potent, irreversible inhibitor of the enzyme 3-ketothiolase I (acyl-CoA:acetyl-CoA C-acyltransferase). nih.gov The inactivation of this crucial enzyme effectively shuts down the β-oxidation pathway. nih.gov Other enzymes in the pathway are generally not affected, although partial inhibition of 3-ketothiolase II has been observed. nih.govsigmaaldrich.com
| Enzyme Target | Inhibitor | Effect | Reference |
| 3-Ketothiolase I | 2-Bromo-3-ketooctanoyl-CoA | Complete and irreversible inactivation | nih.gov |
| 3-Ketothiolase II | 2-Bromo-3-ketooctanoyl-CoA | Partial inhibition | nih.govsigmaaldrich.com |
| Other β-oxidation enzymes | 2-Bromooctanoyl-CoA and its products | Substrates; no significant inhibition | nih.gov |
This table summarizes the specific inhibitory effects of 2-bromooctanoate derivatives on the enzymes of the fatty acid β-oxidation pathway.
Polyhydroxyalkanoic acids (PHAs) are biodegradable polyesters produced by various microorganisms as energy storage materials. uah.edu The synthesis of these polymers is a target for metabolic engineering. 2-Bromooctanoic acid has been identified as an effective inhibitor of PHA synthesis. sigmaaldrich.com
Enzymatic Transformations and Biosynthetic Pathways
The biochemical effects of 2-bromooctanoate are rooted in its interaction with specific enzymes that recognize it as a fatty acid analog. Its transformation by these enzymes is key to its function as both an inhibitor and a metabolic probe.
The first step in the metabolism of most fatty acids is their activation to an acyl-CoA thioester, a reaction catalyzed by fatty acyl-CoA synthetases. wikipedia.org 2-Bromooctanoic acid is a substrate for medium-chain fatty acyl-CoA synthetase, which converts it to 2-bromooctanoyl-CoA. sigmaaldrich.comnih.gov This thioesterification is crucial for its inhibitory activities. nih.gov
Interestingly, while it is readily activated by medium-chain synthetases, 2-bromooctanoate is a poor inhibitor of long-chain fatty acyl-CoA synthase. nih.gov This selectivity allows it to be used to probe specific pathways. For instance, the resulting 2-bromooctanoyl-CoA acts as a competitive inhibitor of diacylglycerol acyltransferase, an enzyme involved in triglyceride synthesis, with a Ki of 1.5 µM. nih.gov
| Enzyme | Interaction with 2-Bromooctanoate | Resulting Effect | Reference |
| Medium-Chain Fatty Acyl-CoA Synthetase | Substrate | Formation of 2-bromooctanoyl-CoA | nih.gov |
| Long-Chain Fatty Acyl-CoA Synthetase | Poor inhibitor | Limited direct effect on long-chain fatty acid activation | nih.gov |
| Diacylglycerol Acyltransferase | Competitive Inhibition by 2-bromooctanoyl-CoA | Inhibition of triacylglycerol synthesis | nih.gov |
This table outlines the interactions of 2-bromooctanoate and its CoA derivative with key enzymes in fatty acid metabolism.
By selectively inhibiting key metabolic steps, 2-bromooctanoic acid has been employed in a range of metabolic studies. Its inhibition of β-oxidation has been shown to impact related pathways, such as ketogenesis (the production of ketone bodies) and gluconeogenesis (the synthesis of glucose). nih.gov
In cultured rat hepatocytes, its use led to the inhibition of triacylglycerol synthesis and a corresponding accumulation of diacylglycerols, providing insights into the regulation of lipid synthesis. nih.gov Furthermore, its ability to disrupt fatty acid metabolism has been utilized to induce experimental models of disease, such as ulcerative colitis, allowing for the study of the pathological role of impaired fatty acid oxidation. sigmaaldrich.com
Characterization of Biological Reaction Intermediates (e.g., Nickel-alkyl adducts)
Brominated fatty acids, including 8-bromooctanoic acid, have been used as powerful chemical probes to investigate the mechanisms of complex enzymes. One notable example is the study of methyl-coenzyme M reductase (MCR), a nickel-containing enzyme that catalyzes the final step in the biological synthesis of methane. nih.govnih.gov
The active form of MCR contains a Ni(I) ion at its active site. nih.gov When MCR is incubated with a series of brominated carboxylic acids of varying chain lengths, the nickel ion attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable alkyl-Ni(III) intermediate. nih.gov These adducts can be characterized spectroscopically, providing a snapshot of a key reaction intermediate. nih.gov By using brominated acids with different chain lengths, researchers can probe the dimensions and flexibility of the substrate channel leading to the active site, effectively using them as "molecular rulers". nih.gov
| Brominated Acid Probe | Application in MCR Study | Finding | Reference |
| 4-Bromobutyric acid | Formation of alkyl-Ni(III) intermediate | Characterization of MCRXA state | nih.gov |
| 8-Bromooctanoic acid | Formation of alkyl-Ni(III) intermediate | Probing the substrate channel length | nih.gov |
| Various (C4 to C16) | Molecular rulers of the active site | Demonstrated flexibility and broad substrate accommodation of the MCR active site | nih.gov |
This table illustrates the use of brominated acids, including a structural isomer of 2-bromooctanoic acid, as probes to characterize the active site and reaction intermediates of Methyl-coenzyme M reductase (MCR).
Future Research Directions and Perspectives
Development of Novel Catalytic Systems for Synthesis
Future research will heavily focus on creating more efficient, selective, and sustainable catalytic systems for the synthesis of methyl 2-bromooctanoate. Traditional methods, such as the Hell-Volhard-Zelinskii reaction, often require harsh conditions and stoichiometric reagents. libretexts.org The development of advanced catalytic processes represents a significant leap forward.
Key areas of investigation include:
Photoredox Catalysis: The use of visible light to drive chemical reactions offers a green and powerful alternative. organic-chemistry.org Future work will likely involve developing photocatalytic systems that can achieve the α-bromination of octanoate (B1194180) esters under mild, ambient conditions, potentially using simple bromide salts as the bromine source and avoiding toxic reagents like elemental bromine. organic-chemistry.orgacs.org
Nanocatalysis: Heterogeneous catalysts based on noble metal nanostructures or base-metal multifunctional nanomaterials are a promising frontier. These catalysts can offer high activity and selectivity, coupled with the significant advantage of being easily recoverable and reusable, which is crucial for industrial applications.
Ligand-Free Metal Catalysis: Research into ligand-free copper-catalyzed cascade reactions for the synthesis of halogenated compounds showcases a move towards more cost-effective and simpler reaction setups. organic-chemistry.org Adapting such systems for the direct α-bromination of saturated esters would be a valuable goal.
| Catalytic System | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Visible-Light Photoredox Catalysis | Mild reaction conditions (ambient temperature/pressure), use of sustainable energy source, high selectivity. | Development of efficient organic dyes or semiconductor-based photocatalysts; catalyst-free systems. acs.org |
| Nanomaterial-Based Catalysis | High catalytic activity, excellent recyclability, potential for unique selectivity. | Synthesis of stable and highly active metal nanoparticles (e.g., Au, Pd, Cu) on robust supports. |
| Ligand-Free Copper Catalysis | Cost-effective (avoids expensive ligands), simplified reaction setup, environmentally benign. organic-chemistry.org | Optimizing reaction conditions (solvent, base, temperature) for α-bromination of aliphatic esters. |
Exploration of New Reaction Pathways and Transformations
This compound is a powerful electrophile and a precursor to radical and organometallic intermediates, making it an ideal substrate for exploring novel chemical transformations. Future research will aim to expand its synthetic utility beyond traditional substitution reactions.
Promising new pathways include:
Carbon-Carbon Bond Formation: As a key substrate, this compound can be used in various C-C coupling reactions. The Reformatsky reaction , which uses zinc to generate an organozinc enolate from an α-bromo ester for addition to carbonyls, is a classic example that continues to be refined. pearson.combyjus.com More modern avenues include photoredox-mediated C(sp³)–C(sp³) coupling reactions and nickel-catalyzed asymmetric cross-couplings (e.g., Hiyama reactions) with organosilanes. nih.govacs.org
Ester Homologation: Innovative methods, such as the Kowalski ester homologation, utilize α-bromo esters as precursors for α-bromo α-keto dianions, which rearrange to provide chain-extended esters. organic-chemistry.org Perfecting this and similar multi-step, one-pot transformations will be a key objective.
Radical Reactions: The carbon-bromine bond is susceptible to homolytic cleavage, opening the door to radical-based transformations. This can include atom transfer radical polymerization (ATRP) initiation or participation in radical cascade reactions to build complex molecular architectures.
Expansion of Applications in Materials Science and Medicinal Chemistry
The functional handles present in this compound—an ester and a reactive alkyl bromide—make it an attractive building block in both materials science and medicinal chemistry.
Materials Science: The ability of the α-bromo ester group to act as an initiator for controlled radical polymerization techniques, such as ATRP, is a significant area for future development. innospk.com By analogy with compounds like α-bromo-γ-butyrolactone, this compound could be incorporated into monomers for the synthesis of functional polyesters with tailored properties, such as degradability and hydrophobicity, for applications in biomedical devices or specialty plastics. dntb.gov.ua
Medicinal Chemistry: α-Bromo esters are versatile intermediates for the synthesis of biologically active molecules. google.com They can be readily converted into α-hydroxy esters and α-amino esters, which are fundamental components of many pharmaceuticals. libretexts.org Furthermore, the α-bromophosphonate moiety, a close structural analog, has been successfully used as a bioisostere of phosphate groups in enzyme inhibitors, suggesting that α-bromo esters could serve as precursors for novel therapeutic agents that act as covalent modifiers of enzyme active sites. rsc.org
| Field | Potential Application of this compound | Rationale |
|---|---|---|
| Materials Science | Initiator for Controlled Radical Polymerization (ATRP). | The C-Br bond can be reversibly activated to control polymer chain growth. innospk.com |
| Monomer for functional polyesters. | The bromo-group can be substituted post-polymerization to add functionality. | |
| Medicinal Chemistry | Precursor to α-amino acids and peptides. | The bromide is a good leaving group for amination reactions. libretexts.org |
| Synthesis of enzyme inhibitors. | Can act as an electrophile to form covalent bonds with nucleophilic residues in an enzyme's active site. rsc.org |
Advanced Computational Studies for Predictive Modeling
Computational chemistry is an increasingly indispensable tool for understanding and predicting chemical reactivity. Future research on this compound will benefit significantly from advanced computational modeling.
Areas of focus will include:
Mechanism Elucidation: Using techniques like Density Functional Theory (DFT), researchers can map the potential energy surfaces of reactions involving this compound. escholarship.org This allows for the detailed investigation of transition states and intermediates in reactions like the Reformatsky reaction or novel catalytic cycles, helping to explain observed selectivity and reactivity. acs.orgacs.org
Catalyst Design: Computational screening can accelerate the discovery of new catalysts for the synthesis of α-bromo esters. By modeling the interaction between the substrate and potential catalysts, researchers can predict catalytic activity and selectivity, guiding experimental efforts towards the most promising candidates.
Reaction Dynamics: For very fast reactions or those with multiple potential outcomes, traditional transition state theory may be insufficient. Ab initio molecular dynamics (AIMD) simulations can model the actual trajectory of reacting molecules, providing insights into dynamic effects that control product distribution. escholarship.org
Stereoselective Synthesis and Chiral Applications
Introducing chirality at the α-carbon of this compound opens up a vast landscape of applications in asymmetric synthesis. The development of methods to produce enantiomerically pure (R)- or (S)-methyl 2-bromooctanoate is a critical research goal.
Future directions will involve:
Catalytic Asymmetric Bromination: Designing chiral catalysts that can directly brominate a prochiral ester substrate with high enantioselectivity remains a significant challenge and a major area of future research.
Dynamic Kinetic Resolution (DKR): In DKR, a racemic mixture of this compound is converted into a single enantiomer of a product. researchgate.net This is achieved by combining a rapid racemization of the starting material with a highly stereoselective reaction, such as a nucleophilic substitution using a chiral nucleophile or a reaction mediated by a chiral catalyst. researchgate.netorganic-chemistry.org
Applications of Chiral Building Blocks: Enantiopure this compound would be a highly valuable chiral building block. It could be used in the stereocontrolled synthesis of complex natural products and pharmaceuticals where the stereochemistry of the α-carbon is crucial for biological activity, for instance, in the creation of chiral α-amino or α-hydroxy acids. researchgate.net
Sustainable Synthesis and Environmental Considerations
The principles of green chemistry will be a guiding force in all future research concerning this compound. The goal is to develop synthetic routes that are not only efficient but also environmentally benign.
Key considerations for future research include:
Atom Economy: Moving away from reagents like N-bromosuccinimide (NBS), which has poor atom economy, towards catalytic systems that use bromide salts (e.g., NaBr) in conjunction with an oxidant. Oxidative bromination methods using greener oxidants like hydrogen peroxide or even air are highly desirable. researchgate.net
Safer Reagents and Solvents: A primary objective is the complete replacement of hazardous reagents like elemental bromine. Research into solid, less hazardous brominating agents or in-situ generation of the brominating species is crucial. researchgate.netcambridgescholars.com Additionally, replacing chlorinated solvents with greener alternatives like water, ethanol, or new bio-based solvents will be a priority.
Q & A
Basic Question: What are the common synthetic routes for preparing methyl 2-bromooctanoate, and how are reaction conditions optimized?
Methodological Answer:
this compound is typically synthesized via esterification of 2-bromooctanoic acid with methanol under acidic catalysis or via bromination of methyl octanoate derivatives. A documented approach involves using alkyl 2-bromooctanoate (e.g., methyl, ethyl) as a reagent in zinc-mediated reactions. For example, in the synthesis of bioactive lactones, this compound reacts with (R)-3-hydroxytetradecanenitrile in the presence of zinc, with molar ratios optimized to 1.5–3 equivalents of the bromoester relative to the substrate . Solvent choice (e.g., tetrahydrofuran, dichloromethane) and reaction time (4–24 hours) are critical for yield optimization. Characterization via H NMR and GC-MS is recommended to confirm purity and structural integrity .
Advanced Question: How can competing substitution and elimination pathways be controlled during reactions involving this compound?
Methodological Answer:
The bromine atom at the α-position makes this compound prone to nucleophilic substitution (S2) and elimination (E2) reactions. To favor substitution:
- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Employ bulky bases (e.g., KOtBu) to minimize β-hydrogen abstraction.
- Maintain low temperatures (0–25°C) to reduce kinetic energy favoring elimination.
For mechanistic studies, kinetic isotope effects (KIEs) and stereochemical analysis (e.g., chiral GC for enantiomeric excess) can distinguish pathways. Contradictions in literature yields often arise from solvent/base mismatches; systematic screening via Design of Experiments (DoE) is advised .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- H NMR : Peaks at δ 1.2–1.6 ppm (methylene chain), δ 3.7 ppm (methoxy group), and δ 4.3 ppm (α-proton adjacent to Br) confirm structure. Splitting patterns distinguish stereochemistry .
- GC-MS : Molecular ion peak at m/z 251 (for ethyl analogs; adjust for methyl ester) and fragmentation patterns validate purity .
- IR Spectroscopy : C=O stretch (~1740 cm) and C-Br stretch (~560 cm) are diagnostic.
Advanced Question: How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?
Methodological Answer:
Discrepancies often stem from:
- Impurity in starting materials : Validate reagent purity via NMR or titration.
- Catalyst deactivation : Use fresh zinc dust or activated molecular sieves to maintain reactivity .
- Solvent hygroscopicity : Anhydrous conditions (e.g., distillation over CaH) improve reproducibility.
Statistical tools like ANOVA or multivariate regression can isolate critical variables (e.g., temperature, stoichiometry). Cross-referencing datasets from PubChem or EPA DSSTox ensures alignment with established benchmarks .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HBr).
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N) to prevent hydrolysis .
Advanced Question: How can computational chemistry aid in predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Model transition states for S2 vs. E2 pathways using Gaussian or ORCA software.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvation shells in THF vs. hexane).
- QSAR Models : Corrogate substituent effects on bioactivity using datasets from PubChem or ChemIDplus .
Basic Question: What are the key applications of this compound in pharmaceutical intermediate synthesis?
Methodological Answer:
It serves as:
- Chiral building block : For γ-lactones and β-amino esters via asymmetric alkylation.
- Cross-coupling substrate : In Suzuki-Miyaura reactions to introduce branched alkyl chains.
- Pro-drug synthesis : Ester hydrolysis in vivo releases bioactive carboxylic acids .
Advanced Question: How can enantiomeric excess be quantified in asymmetric syntheses using this compound?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
- Mosher’s Ester Analysis : Derivatize with (R)- or (S)-Mosher’s acid and compare H NMR shifts.
- Polarimetry : Compare specific rotation with literature values (e.g., [α] = +15.6° for (R)-enantiomer) .
Basic Question: How should researchers handle waste containing this compound?
Methodological Answer:
- Neutralization : Treat with aqueous NaHCO to hydrolyze esters, followed by Br removal via ion exchange.
- Disposal : Follow EPA guidelines for halogenated waste (RCRA code D004) .
Advanced Question: What strategies mitigate racemization during esterification of 2-bromooctanoic acid?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
